molecular formula C19H21FN2O3S B2711973 (1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2109442-00-2

(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2711973
CAS No.: 2109442-00-2
M. Wt: 376.45
InChI Key: QLSLOWICEWHHDF-UHFFFAOYSA-N
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Description

(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and the introduction of the sulfonyl and pyridin-3-yloxy groups. Common synthetic routes may include:

    Formation of the Bicyclic Core: This step often involves cyclization reactions under specific conditions to form the azabicyclo[3.2.1]octane structure.

    Introduction of Functional Groups: The sulfonyl and pyridin-3-yloxy groups are introduced through substitution reactions, often using reagents like sulfonyl chlorides and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle increased volumes.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and pyridin-3-yloxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups or modify existing ones.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a ligand for various receptors or enzymes can be explored.

Medicine

In medicinal chemistry, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties can be leveraged to improve the efficiency and selectivity of industrial reactions.

Mechanism of Action

The mechanism of action of (1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane include other bicyclic structures with sulfonyl and pyridin-3-yloxy groups. Examples may include:

  • (1R,5S)-8-((4-chloro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
  • (1R,5S)-8-((4-fluoro-3-ethylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-(4-fluoro-3-methylphenyl)sulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-13-9-18(6-7-19(13)20)26(23,24)22-14-4-5-15(22)11-17(10-14)25-16-3-2-8-21-12-16/h2-3,6-9,12,14-15,17H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSLOWICEWHHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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